molecular formula C22H20N2O5 B259090 (E)-4-[(2,5-DIOXO-1-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID CAS No. 5567-36-2

(E)-4-[(2,5-DIOXO-1-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID

Cat. No.: B259090
CAS No.: 5567-36-2
M. Wt: 392.4 g/mol
InChI Key: KJHTUIFTMLEAMC-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-[(2,5-DIOXO-1-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID is a complex organic compound with a unique structure that includes a pyrrolidine ring, phenyl groups, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[(2,5-DIOXO-1-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

(E)-4-[(2,5-DIOXO-1-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(E)-4-[(2,5-DIOXO-1-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4-[(2,5-DIOXO-1-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and phenyl-substituted acrylic acids. Examples are:

Uniqueness

What sets (E)-4-[(2,5-DIOXO-1-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

5567-36-2

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

IUPAC Name

(E)-4-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)-(2-phenylethyl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C22H20N2O5/c25-19(11-12-21(27)28)23(14-13-16-7-3-1-4-8-16)18-15-20(26)24(22(18)29)17-9-5-2-6-10-17/h1-12,18H,13-15H2,(H,27,28)/b12-11+

InChI Key

KJHTUIFTMLEAMC-VAWYXSNFSA-N

SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CCC3=CC=CC=C3)C(=O)C=CC(=O)O

Isomeric SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CCC3=CC=CC=C3)C(=O)/C=C/C(=O)O

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CCC3=CC=CC=C3)C(=O)C=CC(=O)O

Origin of Product

United States

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